
4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-amine
Overview
Description
4-(5,7-Dichloro-2-pyridin-3-yl-1H-indol-3-yl)-butan-1-amine is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the pyridin-3-yl-indole class of compounds, which have been found to have a variety of biological and pharmacological activities. The compound has been studied for its potential to act as an antioxidant, a neuroprotective agent, and an anti-inflammatory. In addition, it has been studied for its potential to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of monoamines such as serotonin and dopamine. This compound has also been studied for its potential to modulate the activity of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Mechanism of Action
The mechanism of action of 4-(5,7-Dichloro-2-pyridin-3-yl-1H-indol-3-yl)-butan-1-amine is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to act as a neuroprotective agent by modulating the activity of the enzyme monoamine oxidase (4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-amine) and by modulating the activity of the enzyme cyclooxygenase (COX). In addition, the compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5,7-Dichloro-2-pyridin-3-yl-1H-indol-3-yl)-butan-1-amine have been studied in several animal models. Studies have shown that the compound can act as an antioxidant, a neuroprotective agent, and an anti-inflammatory. In addition, the compound has been found to modulate the activity of the enzyme monoamine oxidase (4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-amine), which is involved in the metabolism of monoamines such as serotonin and dopamine. The compound has also been found to modulate the activity of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5,7-Dichloro-2-pyridin-3-yl-1H-indol-3-yl)-butan-1-amine in laboratory experiments include its high purity, its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), and its ability to modulate the activity of the enzyme monoamine oxidase (4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-amine). However, the compound has some limitations. It is not water soluble, and it is not stable at high temperatures. In addition, the compound is not readily available commercially, and it is expensive to synthesize.
Future Directions
The potential applications of 4-(5,7-Dichloro-2-pyridin-3-yl-1H-indol-3-yl)-butan-1-amine are still being explored. Future research should focus on its potential as an antioxidant, a neuroprotective agent, and an anti-inflammatory.
Scientific Research Applications
4-(5,7-Dichloro-2-pyridin-3-yl-1H-indol-3-yl)-butan-1-amine has been studied for its potential application in scientific research. The compound has been found to possess antioxidant, neuroprotective, and anti-inflammatory activities. In addition, it has been studied for its potential to inhibit the activity of the enzyme monoamine oxidase (4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-amine) and to modulate the activity of the enzyme cyclooxygenase (COX). These properties make this compound a useful tool for studying the biochemical and physiological effects of monoamines and prostaglandins.
properties
IUPAC Name |
4-(5,7-dichloro-2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c18-12-8-14-13(5-1-2-6-20)16(11-4-3-7-21-10-11)22-17(14)15(19)9-12/h3-4,7-10,22H,1-2,5-6,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCIYEUWRNKWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C3=C(N2)C(=CC(=C3)Cl)Cl)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,7-Dichloro-2-pyridin-3-YL-1H-indol-3-YL)-butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



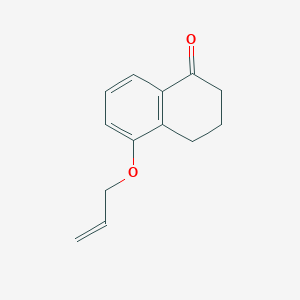
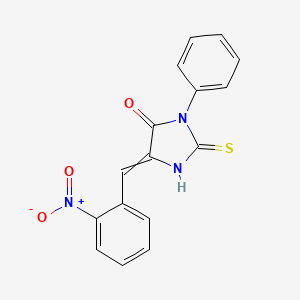

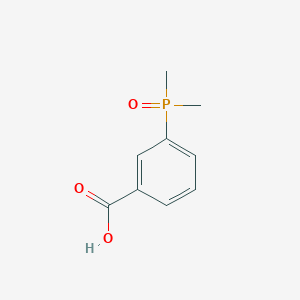

![Dibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3143917.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione](/img/structure/B3143922.png)
![(5aR,8aR,9R)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3143929.png)
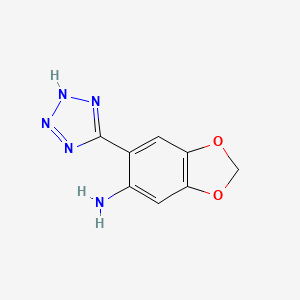
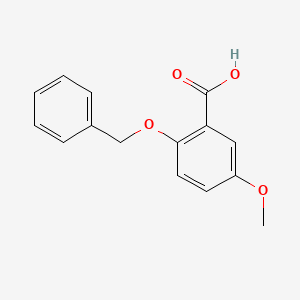
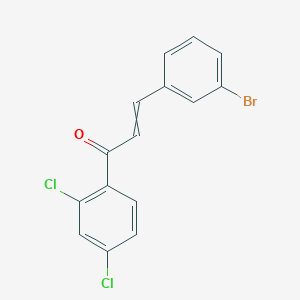


![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3143971.png)